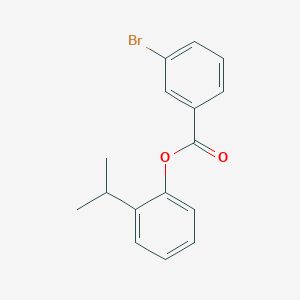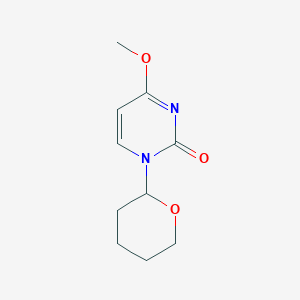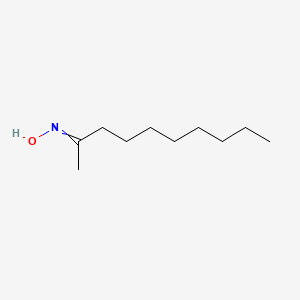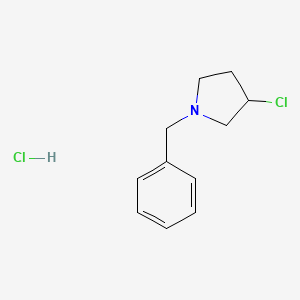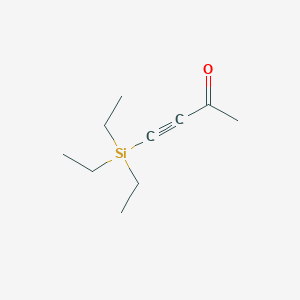
3-Butyn-2-one, 4-(triethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyn-2-one, 4-(triethylsilyl)- is an organic compound that belongs to the class of alkynes and ketones It is characterized by the presence of a butynone backbone with a triethylsilyl group attached to the fourth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-(triethylsilyl)- typically involves the reaction of 3-butyn-2-one with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Butyn-2-one+Triethylsilyl chlorideTriethylamine3-Butyn-2-one, 4-(triethylsilyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production of 3-Butyn-2-one, 4-(triethylsilyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyn-2-one, 4-(triethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butyn-2-one, 4-(triethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butyn-2-one, 4-(triethylsilyl)- involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the ketone group can undergo nucleophilic addition. The triethylsilyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trimethylsilyl)-3-butyn-2-one: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-Butyn-2-one: Lacks the silyl group, making it less sterically hindered and more reactive.
4-(Triisopropylsilyl)-3-butyn-2-one: Contains a bulkier triisopropylsilyl group, affecting its reactivity and steric properties.
Uniqueness
3-Butyn-2-one, 4-(triethylsilyl)- is unique due to the presence of the triethylsilyl group, which provides a balance between steric protection and reactivity. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and functionalizations.
Propriétés
Numéro CAS |
13829-55-5 |
|---|---|
Formule moléculaire |
C10H18OSi |
Poids moléculaire |
182.33 g/mol |
Nom IUPAC |
4-triethylsilylbut-3-yn-2-one |
InChI |
InChI=1S/C10H18OSi/c1-5-12(6-2,7-3)9-8-10(4)11/h5-7H2,1-4H3 |
Clé InChI |
WBFUXKZJRNPOIR-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
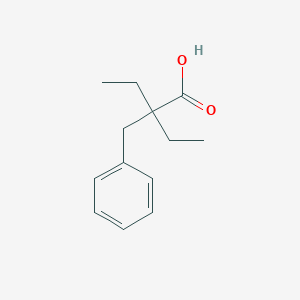
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)

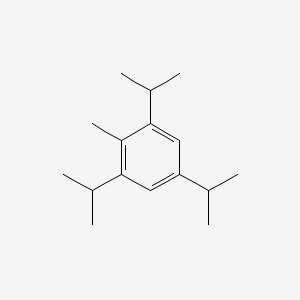
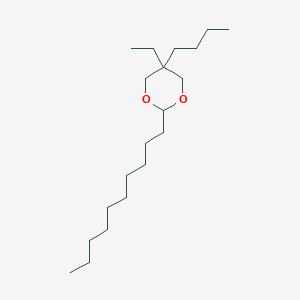
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-[(4-methoxyphenyl)-diphenylmethoxy]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14726389.png)
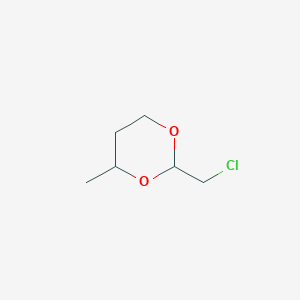
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
